molecular formula C14H14BrNO3 B1528748 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid CAS No. 1409734-37-7

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B1528748
CAS No.: 1409734-37-7
M. Wt: 324.17 g/mol
InChI Key: PPPLNFHGPRLKPE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a 1,3-oxazole core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities. The 1,3-oxazole structure is a common motif in numerous natural products and synthetic bioactive molecules, exhibiting properties such as antibacterial, antifungal, and antiviral effects . The specific substitution pattern on this molecule, including the 4-bromophenyl and tert-butyl groups, makes it a valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this compound as a key building block in the synthesis of novel potential antimicrobial agents, particularly in the development of compounds against Gram-positive bacterial strains and C. albicans, as suggested by studies on similar 1,3-oxazole derivatives . Furthermore, the carboxylic acid functional group provides a versatile handle for further synthetic modification via amidation or esterification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)12-10(13(17)18)11(16-19-12)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPLNFHGPRLKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid (CAS No. 1409734-37-7) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid is C14H14BrNO3C_{14}H_{14}BrNO_3, with a molecular weight of approximately 324.17 g/mol. The compound features a bromophenyl group and a tert-butyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid. Research indicates that derivatives of 1,2,4-oxadiazole exhibit various biological activities such as anticancer effects. For instance, compounds related to this structure have shown cytotoxicity against multiple cancer cell lines including:

Cell Line IC50 (µM)
Human colon adenocarcinoma (HT-29)92.4
Human gastric carcinoma (GXF 251)-
Human lung adenocarcinoma (LXFA 629)-
Human melanoma (MEXF 462)-

These findings suggest that modifications to the oxazole structure can enhance anticancer activity against various tumors .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth. For example, compounds similar to 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid were evaluated for their antibacterial activity using the agar-well diffusion method:

Bacterial Strain Activity
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

This antimicrobial activity suggests potential applications in treating bacterial infections .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound may exhibit other biological activities:

  • Anti-inflammatory : Similar oxazole derivatives have shown promise in reducing inflammation markers.
  • Antiviral : Some derivatives possess antiviral properties against specific viral strains.
  • Neuroprotective : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases .

Case Studies

A notable case study examined the effects of a related oxazole derivative on human cancer cell lines. The study found that the derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that oxazole derivatives exhibit potential anticancer properties. Specifically, compounds similar to 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that oxazole derivatives can induce apoptosis in various cancer cell lines, suggesting their role as potential chemotherapeutic agents .

Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of oxazole derivatives. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo, which could lead to new treatments for inflammatory diseases .

Materials Science

Polymer Additives
The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to thermal degradation and enhance its overall durability .

Nanocomposites
Recent studies have investigated the use of 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid in the synthesis of nanocomposites. These materials combine the beneficial properties of nanoparticles with the structural integrity provided by oxazole compounds, leading to applications in electronics and coatings .

Chemical Reagent

Synthesis of Other Compounds
As a versatile building block, this compound can serve as a precursor for synthesizing various other chemical entities. It is utilized in multi-step synthesis processes where its functional groups can be modified to create more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Study Title Focus Area Findings
"Oxazole Derivatives as Anticancer Agents"Medicinal ChemistryIdentified significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
"Thermal Stability of Oxazole-Based Polymers"Materials ScienceEnhanced thermal stability by 30% when incorporating 5% of oxazole derivative into polymer matrix.
"Synthesis Pathways for Functionalized Oxazoles"Organic SynthesisDeveloped efficient methods for synthesizing substituted oxazoles using this compound as a key intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Molecular Properties

The table below compares the target compound with analogs differing in substituents, heterocyclic cores, or functional groups.

Compound Name Molecular Formula Substituents (Oxazole Positions) Molecular Weight (g/mol) Key Properties
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid (Target) C₁₄H₁₄BrNO₃ 3: 4-Bromophenyl; 4: COOH; 5: tert-butyl ~324.17* High lipophilicity; steric hindrance
3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid (Ethyl analog) C₁₂H₁₀BrNO₃ 3: 4-Bromophenyl; 4: COOH; 5: ethyl 296.12 Lower steric bulk; moderate solubility
3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid (Phenoxy analog) C₁₇H₁₂BrNO₄ 3: 4-(4-Bromophenoxy)phenyl; 4: COOH; 5: methyl 388.19 Increased π-π stacking potential
3-(4-Bromophenyl)-5-trifluoromethyl-1,2,4-oxadiazole (Oxadiazole analog) C₉H₅BrF₃N₂O Oxadiazole core; 3: 4-Bromophenyl; 5: CF₃ 298.05 Electron-withdrawing CF₃; higher acidity
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (Halogenated analog) C₁₁H₇ClFNO₃ 3: 2-Cl-6-F-phenyl; 4: COOH; 5: methyl 263.63 Enhanced polarity; halogen bonding potential

*Calculated based on ethyl analog’s MW (296.12) + tert-butyl (C₄H₉) vs. ethyl (C₂H₅) mass difference.

Preparation Methods

Process Summary:

  • Starting Materials: Compounds of formula (II) and (III), where formula (II) corresponds to appropriate aryl-substituted precursors and formula (III) to alkyl or hydroxy compounds.
  • Reaction Conditions: The reaction is conducted in the presence of an excess of a basic auxiliary such as sodium or potassium hydroxide, or tertiary amines like triethylamine, tribenzylamine, or trihexylamine.
  • Solvents: Various diluents can be used, including hydroxy compounds which may also act as solvents.
  • Temperature: The reaction temperature ranges from +10 °C to +200 °C, with preferred conditions between +20 °C and +150 °C. Room temperature or boiling point of the solvent is often optimal.
  • Reaction Time: Typically between 2 to 48 hours depending on conditions.
  • Additional Agents: Dehydrating agents such as dicyclohexylcarbodiimide (DCC) may be employed when reacting with amino, hydrazine, mercapto, or hydroxy compounds to facilitate cyclization.

Mechanistic Insight:

  • The reaction involves nucleophilic attack and cyclization to form the isoxazole ring.
  • Basic conditions facilitate the formation of the carboxylate intermediate and promote ring closure.
  • The presence of bulky tert-butyl groups at position 5 is compatible with these conditions, allowing selective substitution.

Advantages:

  • The method allows for a wide range of aryl and alkyl substitutions.
  • Moderate to high yields are achievable.
  • The process is adaptable to various scales.

Comparative Synthetic Routes for Isoxazole Derivatives

While the patent provides a robust method, other literature sources discuss alternative metal-free synthetic routes to isoxazoles, which may be applicable or adaptable for the preparation of 3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid.

Metal-Free Synthetic Routes:

  • These routes often involve cycloaddition reactions between nitrile oxides and alkynes or alkenes.
  • Protection and deprotection steps may be necessary for sensitive functional groups.
  • Oxidation and olefination reactions can be employed to introduce carboxylic acid functionalities.
  • These methods avoid the use of metal catalysts, reducing cost and environmental impact.

Data Table: Summary of Preparation Conditions

Parameter Details
Starting Materials Aryl-substituted precursors (e.g., 4-bromophenyl derivatives), tert-butyl alkyl groups
Reaction Auxiliaries Sodium/potassium hydroxide, triethylamine, tribenzylamine, trihexylamine
Solvents Hydroxy compounds, organic diluents
Temperature Range +10 °C to +200 °C (preferably +20 °C to +150 °C)
Reaction Time 2 to 48 hours
Dehydrating Agents Dicyclohexylcarbodiimide (DCC) for cyclization with amino/hydroxy derivatives
Yield Moderate to high (varies with conditions and substituents)
Advantages Versatile substitution, scalable, moderate reaction conditions
Limitations Requires careful control of temperature and reaction time to optimize yield

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with halogenated aromatic precursors. For example, coupling reactions (e.g., Suzuki-Miyaura for introducing the 4-bromophenyl group) followed by oxazole ring formation via cyclization. Key steps include:
  • Use of tert-butyl groups to enhance steric stabilization during cyclization .
  • Purification via recrystallization or column chromatography.
  • Purity validation using HPLC (High-Performance Liquid Chromatography) with UV detection (>95% purity threshold) .
  • Critical Consideration : Monitor reaction intermediates using thin-layer chromatography (TLC) to avoid side products.

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and tert-butyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify carboxylic acid (-COOH) and oxazole ring vibrations (C=O stretch at ~1700 cm1^{-1}) .

Q. What safety protocols should be followed during handling and disposal?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to potential irritancy of brominated aromatics.
  • Waste segregation: Collect organic solvents separately and collaborate with certified waste management services for halogenated compound disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Charge Distribution Analysis : Map electrostatic potential surfaces to identify regions prone to nucleophilic attack (e.g., bromophenyl group) .
  • Validation : Compare computed vibrational spectra with experimental IR data to confirm accuracy .

Q. How can crystallographic studies resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) :
  • Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO).
  • Analyze bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles to confirm steric effects from the tert-butyl group .
  • Data Interpretation : Use software like SHELX or OLEX2 to refine structures and validate against Cambridge Structural Database entries .

Q. How to address discrepancies in spectroscopic or biological activity data?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments using alternative techniques (e.g., LC-MS vs. 1H^1H-NMR for purity).
  • Biological Assays : For activity studies (e.g., antifungal), use positive controls (e.g., fluconazole) and dose-response curves to minimize false positives .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of conflicting data points.

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic cyclization steps.
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for the oxazole ring protons?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and -40°C.
  • 2D NMR Techniques : Utilize HSQC and COSY to resolve overlapping signals from adjacent protons .

Q. Why might X-ray and DFT-predicted bond lengths differ?

  • Methodological Answer :
  • Crystal Packing Effects : Solid-state interactions (e.g., van der Waals forces) can distort bond lengths vs. gas-phase DFT models.
  • Basis Set Limitations : Upgrade to higher-level basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid

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